Tetracosa-10,12-diynoic acid
Description
Overview of Long-Chain Diynoic Acid Research in Materials Science and Sensing
The unique stimulus-responsive chromatic transition of polydiacetylenes derived from long-chain diynoic acids has established them as a versatile platform for developing advanced materials and sensors. escholarship.orgrsc.org In materials science, they are explored for applications such as smart coatings, thermochromic materials, and electronic devices. The ability to form thin, organized films using techniques like the Langmuir-Blodgett method allows for precise control over material thickness and structure. beilstein-journals.org
In the field of sensing, polydiacetylenes are extensively investigated for creating colorimetric sensors. rsc.org These sensors provide a simple, visual detection method that can often be read by the naked eye, making them suitable for point-of-care diagnostics and environmental monitoring. escholarship.org By functionalizing the carboxylic acid headgroup of the diynoic acid monomer with specific recognition elements (e.g., antibodies, nucleic acids, or specific chemical ligands), researchers can design sensors that are highly selective for a target analyte. rsc.orgfrontiersin.org The binding of the target analyte to the recognition element triggers the blue-to-red color change. This strategy has been successfully employed to detect a wide range of targets, including:
Pathogens and Biomolecules : Sensors have been developed to detect bacteria like Escherichia coli, proteins, and DNA. frontiersin.orgacs.org
Heavy Metal Ions : PDA-based liposome sensors have shown selectivity for metal ions such as lead (Pb²⁺). nih.gov
Chemical Contaminants : Applications include the detection of pesticides and other environmental pollutants in food and water. rsc.orgsigmaaldrich.com
Physical Parameters : Their inherent sensitivity to temperature and pH makes them effective indicators for these environmental conditions. acs.orgacs.org
The research focuses on tuning the sensitivity and specificity of these sensors by modifying the structure of the diacetylene monomer and the architecture of the self-assembled system. escholarship.orgrsc.org
Academic Relevance of Tetracosa-10,12-diynoic Acid within the Diacetylene Class
This compound, also commonly known by the name 10,12-pentacosadiynoic acid (PCDA), is one of the most extensively studied monomers in the diacetylene class. sigmaaldrich.comresearchgate.net Its specific chain length and chemical structure make it an ideal model compound for fundamental studies of diacetylene polymerization and an excellent building block for functional materials.
The academic relevance of this compound stems from its ability to form stable, well-ordered self-assembled structures, particularly Langmuir-Blodgett films and liposomes. beilstein-journals.orgresearchgate.net These organized assemblies are crucial for achieving efficient topochemical polymerization, as the diacetylene units must be precisely aligned for the reaction to occur. Research has delved into the dynamics of its polymerization in monolayers, investigating the effects of temperature and surface pressure on the reaction rate and estimating the activation energy for the process. researchgate.net
Furthermore, the carboxylic acid headgroup of this compound serves as a convenient anchor point for chemical modification. frontiersin.orgalfachemic.com This allows for the synthesis of a vast library of functionalized diacetylene monomers, enabling the development of tailored sensors for specific applications. For instance, it has been functionalized to create sensors for malathion and to act as a coating material for nanoparticles. chemicalbook.com The study of its polymerization and the chromatic properties of the resulting polymer provides fundamental insights into the structure-property relationships that govern the performance of all polydiacetylene-based materials.
Below are tables detailing the chemical properties of the monomer and the optical characteristics of its polymer form.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₅H₄₂O₂ |
| Molecular Weight | 374.60 g/mol sigmaaldrich.com |
| CAS Number | 66990-32-7 sigmaaldrich.com |
| Appearance | White to gray to dark blue crystalline powder chemicalbook.comtcichemicals.com |
| Melting Point | 62-63 °C chemicalbook.com |
| Functional Group | Carboxylic Acid sigmaaldrich.com |
| Solubility | Slightly soluble in water chemicalbook.com |
Table 2: Optical Properties of Polymerized this compound
| Property | Description |
|---|---|
| Initial "Blue Phase" | The initial, unperturbed polymer has a characteristic blue color with a maximum absorption (λmax) at approximately 640 nm. nih.govfrontiersin.org |
| Stimulated "Red Phase" | Upon exposure to external stimuli, the polymer undergoes a chromatic transition to a red phase with a maximum absorption (λmax) at approximately 540 nm. nih.govfrontiersin.org |
| Fluorescence | The blue phase is typically non-fluorescent, while the red phase can exhibit a "turn-on" fluorescence signal. rsc.org |
| Colorimetric Response (CR) | The extent of the color transition is often quantified using the Colorimetric Response (CR), calculated as CR = [(PB₀ - PB₁)/PB₀] × 100%, where PB = A_blue / (A_blue + A_red). nih.gov |
Properties
CAS No. |
73510-22-2 |
|---|---|
Molecular Formula |
C24H40O2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
tetracosa-10,12-diynoic acid |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-11,16-23H2,1H3,(H,25,26) |
InChI Key |
BTFLPMJDEYDJMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 10,12 Diynoic Acids
Established Synthetic Pathways for Alkyne Moieties
The synthesis of the diyne core of tetracosa-10,12-diynoic acid and related long-chain diynoic acids predominantly relies on well-established carbon-carbon bond-forming reactions that couple terminal alkynes.
Carbon-Carbon Coupling Reactions for Diyne Formation
The creation of unsymmetrical diynes, such as this compound, is most effectively achieved through cross-coupling reactions. The Cadiot-Chodkiewicz coupling is a prominent method for this purpose. wikipedia.orgalfa-chemistry.com This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt catalyst, typically cuprous chloride or bromide, and an amine base. wikipedia.orgalfa-chemistry.com
The reaction mechanism proceeds through the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition to the haloalkyne, followed by reductive elimination to yield the 1,3-diyne. wikipedia.org One of the key advantages of the Cadiot-Chodkiewicz coupling is its ability to selectively form unsymmetrical diynes, which is crucial for producing diynoic acids with a defined chain length and functional group placement. wikipedia.org
Other related coupling reactions for diyne synthesis include the Glaser coupling and the Hay coupling, which are primarily used for the homocoupling of terminal alkynes to produce symmetrical diynes. Modifications of these methods can sometimes be employed for heterocoupling, but the Cadiot-Chodkiewicz reaction generally offers superior control for the synthesis of unsymmetrical products.
Table 1: Comparison of Common Diyne Coupling Reactions
| Coupling Reaction | Reactants | Catalyst | Product Type | Key Features |
| Cadiot-Chodkiewicz | Terminal Alkyne + 1-Haloalkyne | Copper(I) salt | Unsymmetrical Diyne | High selectivity for cross-coupling. wikipedia.org |
| Glaser Coupling | Terminal Alkyne | Copper(I) or (II) salt, Oxidant | Symmetrical Diyne | Homocoupling reaction. |
| Hay Coupling | Terminal Alkyne | Copper(I) salt, TMEDA, O₂ | Symmetrical Diyne | A modification of the Glaser coupling. |
Precursor Selection and Chemical Transformations
The synthesis of this compound via the Cadiot-Chodkiewicz coupling necessitates the careful selection of two precursor molecules: a terminal alkyne and a 1-haloalkyne. For the specific synthesis of this compound, a plausible synthetic route would involve the coupling of 10-undecynoic acid (a terminal alkyne with a carboxylic acid functionality) and 1-bromododecyne (a 1-haloalkyne).
The synthesis of these precursors involves multi-step chemical transformations. For instance, 10-undecynoic acid can be prepared from 10-undecenoic acid through bromination of the double bond followed by dehydrobromination to form the terminal alkyne. 1-Bromododecyne can be synthesized from the corresponding terminal alkyne, 1-dodecyne, by reaction with a suitable brominating agent like N-bromosuccinimide (NBS) in the presence of a silver catalyst.
Functional Group Derivatization Strategies
The chemical versatility of this compound is enhanced by the presence of a terminal carboxylic acid group and a long alkyl chain, both of which can be subjected to a variety of chemical modifications.
Carboxylic Acid Group Modifications (e.g., Esterification, Amidation)
The carboxylic acid moiety is a prime site for derivatization to alter the solubility, reactivity, and assembly properties of the molecule.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. For example, reacting this compound with methanol (B129727) would yield methyl tetracosa-10,12-diynoate. The choice of alcohol can be varied to introduce different functionalities.
Amidation: The formation of an amide bond is another important modification. This can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, by treatment with thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. Direct amidation of the carboxylic acid with an amine is also possible using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by heating the ammonium (B1175870) salt of the carboxylic acid.
Table 2: Examples of Carboxylic Acid Derivatization Reactions
| Reaction | Reagents | Product |
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester (e.g., Methyl tetracosa-10,12-diynoate) |
| Amidation | 1. Thionyl Chloride (SOCl₂) 2. Amine (e.g., Ethylamine) | Amide (e.g., N-ethyl tetracosa-10,12-diynamide) |
Alkyl Chain Functionalization for Tailored Properties
While the diyne and carboxylic acid groups are the most reactive sites, the long alkyl chains can also be functionalized, although this is generally more challenging. For diynoic acids derived from unsaturated fatty acid precursors, reactions targeting the double bonds, such as epoxidation or dihydroxylation, can be performed prior to the formation of the diyne. For the saturated alkyl portions of the chain, radical-mediated reactions can introduce functional groups, but these often lack regioselectivity. A more controlled approach involves the synthesis of diynoic acids from precursors that already contain the desired functionality on the alkyl chain.
Conjugation Chemistry for Advanced Architectures
The unique properties of this compound make it an excellent candidate for conjugation to other molecules and materials to create complex, functional architectures. The primary mode of conjugation involves the formation of polydiacetylenes through topochemical polymerization. When organized in a suitable crystalline array, such as in Langmuir-Blodgett films or vesicles, exposure to UV light induces a 1,4-addition polymerization, resulting in a polymer with a conjugated ene-yne backbone. sigmaaldrich.com
Furthermore, the carboxylic acid headgroup provides a convenient anchor point for conjugation to a wide range of molecules, including biomolecules like peptides and nucleotides, as well as synthetic polymers and nanoparticles. For instance, the carboxylic acid can be activated and coupled to the amine group of a lysine (B10760008) residue in a peptide, thereby tethering the diynoic acid to a biological system. This allows for the development of biosensors, as the colorimetric properties of the resulting polydiacetylene can be sensitive to biological recognition events at the surface. Similarly, conjugation to nanoparticles can impart new optical or electronic properties to the nanomaterial.
Formation of N-Hydroxysuccinimide Esters
N-hydroxysuccinimide esters of this compound are valuable intermediates for bioconjugation and material science applications. The synthesis of these active esters involves the reaction of the carboxylic acid with N-hydroxysuccinimide. Several coupling methods can be employed for this transformation.
The most traditional and widely used method involves a coupling agent, such as a carbodiimide. researchgate.net N,N'-Dicyclohexylcarbodiimide (DCC) is a common choice for this reaction. amerigoscientific.com In this process, the DCC activates the carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide, resulting in the formation of the desired NHS ester and N,N'-dicyclohexylurea, a byproduct that precipitates out of many common organic solvents. amerigoscientific.com
Alternative, carbodiimide-free methods have also been developed. One such approach utilizes reagents like N,N′-disuccinimidyl carbonate (DSC). researchgate.netnih.gov This method is advantageous as the byproducts, N-hydroxysuccinimide and carbon dioxide, are easily removed. researchgate.net Another reported method for synthesizing active esters from carboxylic acids involves treatment with triphenylphosphine (B44618) (PPh3), iodine (I2), and triethylamine (B128534) (Et3N) in the presence of N-hydroxysuccinimide. nih.govorganic-chemistry.org This approach is noted for its use of simple, inexpensive reagents and its operation at room temperature. nih.govorganic-chemistry.org
Regardless of the synthetic route, the resulting N-hydroxysuccinimide ester of this compound is a relatively stable compound that can be isolated, purified, and stored for subsequent use. nih.gov However, it is sensitive to moisture, as the NHS ester moiety can readily hydrolyze. vectorlabs.com Therefore, anhydrous solvents and proper storage conditions are crucial. sigmaaldrich.com
Table 1: Common Reagents for NHS Ester Synthesis
| Coupling Agent/Method | Key Reagents | Common Byproducts | Notes |
|---|---|---|---|
| Carbodiimide Coupling | N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS) | N,N'-Dicyclohexylurea | Widely used, byproduct is often insoluble. amerigoscientific.com |
| Carbonate-based | N,N′-Disuccinimidyl Carbonate (DSC), N-Hydroxysuccinimide (NHS) | N-Hydroxysuccinimide, CO2 | Cleaner reaction with easily removable byproducts. researchgate.net |
| Phosphine/Iodine | Triphenylphosphine (PPh3), Iodine (I2), Triethylamine (Et3N), N-Hydroxysuccinimide (NHS) | Triphenylphosphine oxide, Triethylammonium iodide | Avoids carbodiimides, proceeds at room temperature. organic-chemistry.org |
Covalent Linkage to Polymers and Biomolecules
The N-hydroxysuccinimide ester of this compound is an excellent reagent for covalently modifying molecules containing primary amino groups, such as proteins, peptides, amino-modified oligonucleotides, and synthetic polymers. lumiprobe.com The reaction, known as acylation, involves the nucleophilic attack of the primary amine on the activated ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a water-soluble byproduct. amerigoscientific.comthermofisher.com
Commonly used buffers for this reaction include phosphate-buffered saline (PBS), borate (B1201080) buffer, and carbonate/bicarbonate buffer. vectorlabs.comthermofisher.com Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester. thermofisher.com
The reaction is typically carried out for a period ranging from 30 minutes to several hours, either at room temperature or at 4°C to minimize hydrolysis. vectorlabs.comthermofisher.com Since the this compound NHS ester may have limited solubility in aqueous solutions, it is often first dissolved in a water-miscible, anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous solution of the biomolecule or polymer. lumiprobe.comthermofisher.com After the reaction is complete, any unreacted NHS ester is quenched, often by adding a buffer containing a primary amine, and the resulting conjugate is purified using techniques like gel filtration, dialysis, or chromatography to remove the NHS byproduct and any unreacted starting materials. lumiprobe.com
Table 2: Key Parameters for Covalent Linkage via NHS Ester
| Parameter | Optimal Range/Condition | Rationale |
|---|---|---|
| pH | 7.2 - 8.5 | Balances amine reactivity (deprotonated) and NHS ester stability (minimizes hydrolysis). lumiprobe.comthermofisher.com |
| Temperature | 4°C to Room Temperature | Lower temperatures can increase ester stability and reaction control. thermofisher.com |
| Buffers | Phosphate, Borate, Carbonate/Bicarbonate | Must be free of primary amines to avoid competing reactions. thermofisher.com |
| Solvent for Ester | Anhydrous DMSO or DMF | Used to dissolve water-insoluble NHS esters before adding to aqueous reaction. lumiprobe.com |
| Reaction Time | 0.5 - 4 hours | Sufficient time for conjugation while minimizing hydrolysis. thermofisher.com |
Polymerization Science of Diynoic Acids and Polydiacetylene Pda Systems
Topochemical Polymerization: Principles and Mechanisms
Topochemical polymerization refers to chemical reactions that occur in the solid state where the crystal lattice of the monomer dictates the stereochemistry and morphology of the resulting polymer. wikipedia.orgrsc.org Unlike polymerization in solution, this method involves minimal movement of the constituent molecules, essentially transforming a monomer single crystal into a polymer single crystal. wikipedia.orgulsu.ru This diffusionless transformation preserves the crystalline characteristics of the monomer assembly in the final polymer, leading to products with exceptional purity, high crystallinity, and stereochemical regularity. rsc.orgulsu.ruoup.com The reaction proceeds as a direct conversion from the monomer crystal to the polymer crystal, often forming a solid solution of the polymer within the monomer matrix, especially in homogeneous reactions. ulsu.ru
The fundamental mechanism for the polymerization of diacetylenes like Tetracosa-10,12-diynoic acid is a solid-state 1,4-addition reaction. ulsu.runih.gov Upon initiation by an external stimulus such as heat or radiation, the conjugated diyne moieties of adjacent monomers react. nih.govaip.org This process involves specific rotations and translations of the monomer units on their lattice sites to form an extended, fully conjugated polymer chain. ulsu.ruaip.org The resulting polydiacetylene backbone consists of an alternating sequence of double, single, and triple bonds (an enyne structure). ulsu.ruresearchgate.net This 1,4-addition is a chain reaction that propagates through the crystal lattice, creating a highly linear and aligned polymer chain. oup.comnih.gov The process can be so precise that it allows for the formation of macroscopic, defect-free polymer single crystals, which is generally not achievable through conventional crystallization of pre-formed polymers. ulsu.ru
The feasibility and reactivity of topochemical polymerization are critically dependent on the geometric arrangement of the monomer molecules in the crystal lattice. ulsu.rursc.org For a 1,4-addition reaction to occur, the diacetylene monomers must be stacked in a specific orientation that aligns the reactive carbon atoms of neighboring molecules. oup.comresearchgate.net This alignment is quantified by a set of geometric constraints known as the topochemical postulate. researchgate.netresearchgate.net
Key parameters for the solid-state polymerization of diacetylenes have been established through extensive research. researchgate.netresearchgate.netresearchgate.net These criteria dictate whether a crystalline phase of a diynoic acid will be reactive. ulsu.ruresearchgate.net The side groups attached to the diacetylene rod play a crucial role in directing this packing, often through intermolecular forces like hydrogen bonding. researchgate.netrsc.org If the packing parameters fall outside the optimal range, the monomer crystal will be unreactive or show very low reactivity. ulsu.runih.gov
Table 1: Geometric Criteria for Topochemical Polymerization of Diacetylenes
| Parameter | Description | Optimal Value for Reactivity |
| d | Translational repeat distance of monomers along the stacking axis. | ≈ 4.9 Å |
| γ (or θ) | Orientation angle of the diacetylene rod relative to the stacking axis. | ≈ 45° |
| r | Distance between reactive carbon atoms (C1 and C4') of adjacent monomers. | ≤ 4.0 Å |
| Data sourced from references oup.comresearchgate.netresearchgate.netresearchgate.net. |
Stimuli-Responsive Polymerization Induction
The conversion of diynoic acid monomers into polydiacetylene is not spontaneous; it requires an external energy input to initiate the reaction. The polymerization can be triggered by various stimuli, including electromagnetic radiation (UV light, X-rays, gamma rays) and thermal energy. oup.comnih.govaip.org The choice of stimulus can influence the kinetics and outcome of the polymerization process. aip.org
UV irradiation is a common and effective method for initiating the polymerization of diacetylenes. oup.comaip.org When monomer crystals are exposed to UV light, the diacetylene units absorb photons, leading to the formation of reactive intermediates that start the 1,4-addition chain reaction. oup.comnih.gov This photopolymerization is a defining characteristic of diynoic acids and leads to a dramatic and visually striking chromic transition. oup.com
The as-polymerized polydiacetylene typically appears as a deep blue or purple material. acs.orgrsc.org This "blue phase" is characterized by a highly planar, extended π-conjugated backbone with minimal disruption. oup.com This initial polymer is often in a strained configuration due to the geometric constraints of the surrounding monomer lattice. oup.com Upon exposure to subsequent stimuli such as heat or solvents, this blue phase can undergo a conformational relaxation, leading to a "red phase". oup.comkpi.ua The red phase is generally considered to have a less planar backbone structure and exhibits red-shifted fluorescence, whereas the blue phase is typically non-fluorescent. oup.comacs.org This blue-to-red transition is a hallmark of polydiacetylene systems. rsc.orgrsc.org
Table 2: Chromatic Properties of Polydiacetylene Phases
| Phase | Typical Color | Absorption Max (λmax) | Fluorescence | Backbone Conformation |
| Blue Phase | Blue / Purple | ~620-650 nm | Non-fluorescent | Planar, extended conjugation |
| Red Phase | Red / Orange | ~500-550 nm | Fluorescent | Less planar, twisted conjugation |
| Data sourced from references oup.comacs.orgkpi.uaacs.org. |
Similar to UV light, high-energy ionizing radiation, such as X-rays and gamma (γ) rays, can also induce solid-state polymerization in diacetylenes. aip.orgresearchgate.netnih.gov The interaction of these high-energy photons with the monomer crystal generates radical species that initiate the 1,4-addition chain reaction. acs.orgnih.gov The ability of diacetylenes to polymerize upon exposure to ionizing radiation, often accompanied by a distinct color change, makes them useful for radiation sensing and dosimetry applications. researchgate.netacs.org The polymerization and resulting color transition are dependent on the absorbed radiation dose, with the color intensity deepening as the dose increases. researchgate.netacs.org The fundamental topochemical principles governing monomer packing remain the same, regardless of whether the initiation is by UV or ionizing radiation. aip.org
Heating a reactive diacetylene crystal above a certain temperature can provide the necessary activation energy to initiate polymerization. nih.govaip.org Thermal polymerization, like photopolymerization, proceeds via the same 1,4-addition mechanism and is governed by the same crystallographic packing requirements. aip.orgacs.org The kinetics of thermal polymerization can, however, differ from radiation-induced processes. acs.org Thermally stimulated polymerization of diacetylenes in the solid state often exhibits a significant autocatalytic effect, where the reaction rate accelerates as polymerization proceeds. nih.govacs.org This behavior is sometimes attributed to the strain induced in the crystal lattice by the growing polymer chains, which can lower the activation energy for subsequent monomer addition. ulsu.ruaip.org The process typically involves an induction period followed by a rapid reaction phase. nih.gov
Chromogenic and Fluorogenic Transitions in Polydiacetylenes
Polydiacetylenes (PDAs), the polymers resulting from the topochemical polymerization of diacetylene monomers like this compound, are renowned for their remarkable chromogenic properties. researchgate.net These conjugated polymers exhibit a distinct color transition, most commonly from blue to red, in response to a variety of external stimuli. mdpi.comnih.gov This transformation is not merely a colorimetric event; it is also accompanied by a shift from a non-fluorescent to a highly fluorescent state. mdpi.comacs.org The stimuli capable of inducing this transition are diverse and include heat (thermochromism), mechanical stress (mechanochromism), solvents (solvatochromism), and changes in pH or ionic strength. researchgate.netresearchgate.net This responsive behavior is rooted in conformational changes within the polymer's conjugated ene-yne backbone. researchgate.netacs.org
The initial blue phase of PDA represents a state with a highly ordered, planar conjugated backbone, which allows for extensive π-electron delocalization. mdpi.comacs.org Upon exposure to an energetic stimulus, the polymer undergoes a conformational change to the red phase, which is characterized by a more distorted backbone structure. acs.orgmdpi.com This transition is central to the application of PDAs in various sensing technologies. researchgate.net While the blue-to-red transition is the most studied, other chromatic states, such as purple and orange, can also be observed as intermediates or final states under specific conditions. mdpi.com
The mechanism underlying the blue-to-red color transition in polydiacetylenes is a subject of detailed scientific investigation, with several interconnected theories explaining the phenomenon. The fundamental principle is that the chromatic shift originates from a change in the conformation of the polymer's conjugated backbone. researchgate.net
A widely accepted model posits that the blue state corresponds to a well-ordered, planar "ene-yne" structure with uninterrupted π-electron overlap along the polymer chain. mdpi.com This extensive conjugation results in a low energy gap for electronic transitions, leading to the absorption of light in the longer wavelength region of the visible spectrum (~640 nm). mdpi.com The transition to the red phase is triggered by external stimuli that introduce strain on the polymer. This strain is often mediated by the monomer's side chains; for instance, in thermochromism, the transition temperature of the PDA is correlated with the melting temperature of the lipidic side chains of its constituent monomers. u-tokyo.ac.jpacs.org
The applied stress, whether thermal, mechanical, or chemical, disrupts the intermolecular forces holding the side chains in a crystalline array. This disorder in the side chains induces a torsional strain on the rigid ene-yne backbone, forcing it to twist into a non-planar conformation. researchgate.netmdpi.com This twisting disrupts the π-orbital overlap, effectively shortening the conjugation length of the polymer. mdpi.com The result is an increase in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), causing a blue shift in the absorption maximum to around 540 nm, which appears red to the eye. researchgate.netmdpi.com
While the ordered-planar (blue) to disordered-non-planar (red) model is prevalent, more recent findings suggest a more nuanced mechanism. mdpi.com Some research indicates that the transition may occur between two distinct, well-ordered chain conformations, one being planar (blue) and the other being non-planar (red). ulsu.ru In this view, disorder is not a prerequisite for the red phase but can be a secondary effect of the transformation. ulsu.ru Regardless of the precise nature of the red state's order, the core mechanism remains the stimulus-induced conformational change of the backbone that alters its electronic properties. researchgate.netulsu.ru This transition is also marked by a change in fluorescence, where the planar blue phase is non-fluorescent, but the distorted red phase exhibits strong fluorescence, a property utilized in fluorogenic sensing applications. mdpi.comacs.org
Table 1: Typical Absorption Maxima for Polydiacetylene Chromatic Phases
| Chromatic Phase | Typical Absorption Maximum (λmax) | Conformation State |
|---|---|---|
| Blue | ~640 nm | Planar, full conjugation mdpi.com |
| Purple | ~590 nm | Intermediate state ulsu.ru |
The optical response of polydiacetylenes is inextricably linked to the geometry of their conjugated backbone. The vibrant blue color of the initial polymer is a direct consequence of the extensive delocalization of π-electrons along a planar, unstrained ene-yne backbone. mdpi.comacs.org This specific arrangement minimizes the HOMO-LUMO energy gap, allowing the polymer to absorb low-energy photons in the red-orange part of the visible spectrum. mdpi.com
When an external stimulus is applied, it perturbs the carefully packed side chains of the polymer. This perturbation creates steric and mechanical stress that is transferred to the main polymer chain, inducing torsion and distorting it from its low-energy planar state. researchgate.netmdpi.com This distortion, or twisting, of the π-conjugated backbone is the critical event that governs the optical transition.
The relationship between the degree of distortion and the optical properties is direct:
Reduced Conjugation Length: The twisting of the backbone disrupts the continuous overlap of p-orbitals between adjacent ene-yne units. This interruption breaks the long, continuous path of π-electron delocalization into shorter, effectively conjugated segments. mdpi.com
Widened Energy Gap: According to quantum mechanical principles, the energy of a "particle in a box" (in this case, a delocalized electron) increases as the length of the box (the conjugation length) decreases. Therefore, the shortening of the effective conjugation length leads to a widening of the energy gap between the HOMO and LUMO. researchgate.net
Hypsochromic (Blue) Shift: A larger energy gap requires higher-energy photons to excite the electrons. This results in a shift of the material's absorption maximum to shorter wavelengths—a phenomenon known as a hypsochromic or blue shift. mdpi.com For PDAs, this shifts the absorption from ~640 nm (blue phase) to ~540 nm (red phase). mdpi.com
In addition to the colorimetric change, the backbone distortion also activates a fluorescence response. The planar blue phase is typically non-emissive due to efficient non-radiative decay pathways. researchgate.net However, the conformational twisting in the red phase alters the electronic structure, specifically the symmetry of the lowest excited state, which allows for efficient radiative decay, resulting in strong fluorescence. acs.orgresearchgate.net Therefore, every aspect of the chromogenic and fluorogenic response in polydiacetylenes is a direct and quantifiable consequence of stimulus-induced distortions of the polymer backbone. researchgate.netacs.org
Supramolecular Self Assembly and Nanostructure Fabrication
Langmuir Monolayer and Langmuir-Blodgett (LB) Film Assembly
The amphiphilic nature of tetracosa-10,12-diynoic acid makes it an ideal candidate for forming highly organized monomolecular layers at the air-water interface, which can subsequently be transferred to solid substrates as Langmuir-Blodgett (LB) films. beilstein-journals.orgens.fr These films are valuable in fields such as molecular electronics and sensor technology due to their controllable thickness and high degree of molecular order. ens.fr
Interfacial Behavior at Air-Water Interfaces
At the air-water interface, this compound molecules orient themselves with their hydrophilic carboxylic acid head groups in the water and their hydrophobic tails directed towards the air. The stability and structure of this monolayer are influenced by factors such as the pH of the water subphase and the surface pressure applied to the film. ens.fr On a pure water subphase, the monolayer can be unstable and prone to collapse. However, spreading the molecules on a basic buffer solution can enhance stability by ionizing the carboxylic acid head groups, which introduces repulsive forces that prevent the collapse of the monolayer into bilayers or multilayers. ens.fr
The behavior of the monolayer under compression can be studied using surface pressure-area isotherms. These measurements reveal different phases of the monolayer, including two-dimensional gas, isotropic liquid, and condensed mesophases. nih.gov The transition between these phases can be observed by varying the temperature and surface concentration. nih.gov For instance, a study on a similar fatty acid, 10,12-pentacosadiynoic acid (PCDA), showed that upon compression, the monolayer transitions from a liquid-expanded to a liquid-condensed phase, and finally to a solid-condensed phase before collapsing at high surface pressures.
Upon exposure to UV radiation, the diacetylene groups in the TCDA molecules can undergo polymerization, which significantly alters the properties of the Langmuir monolayer. beilstein-journals.org This polymerization leads to a more compressed and compact film. For a similar diynoic acid, in-situ polymerization was found to improve the compactness of the film by approximately 15%. beilstein-journals.org This process also tends to reduce pinhole defects in the resulting film. beilstein-journals.org The polymerization is a topochemical reaction, meaning it is highly dependent on the molecular arrangement within the monolayer. ens.fr
Table 1: Interfacial Properties of Diynoic Acid Monolayers
| Property | Observation | Influencing Factors | Citation |
| Monolayer Stability | Unstable on pure water, stabilized on basic subphase. | Subphase pH, electrostatic repulsion between head groups. | ens.fr |
| Phase Behavior | Exhibits 2D gas, isotropic liquid, and condensed mesophases. | Temperature, surface concentration. | nih.gov |
| Effect of Polymerization | Film becomes more compressed and compact; reduction in pinhole defects. | UV radiation exposure. | beilstein-journals.org |
| Polymerization Type | Topochemical reaction. | Molecular density and arrangement. | ens.fr |
Multilayer Deposition and Film Transfer Consistency
Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) techniques are employed to transfer the organized monolayers from the air-water interface onto solid substrates to form multilayer films. beilstein-journals.org The LB method involves vertically dipping the substrate through the monolayer, while the LS method uses a horizontal dipping process. beilstein-journals.org The consistency of this transfer is crucial for creating high-quality, uniform multilayer structures. beilstein-journals.org
The transfer process is typically performed at a specific surface pressure, which is determined from the pressure-area isotherm to ensure a close-packed and stable film. For a similar diynoic acid, a surface tension of 25 mN/m was identified as optimal for transferring the Langmuir monolayer. beilstein-journals.org The quality of the deposited films can be assessed using various characterization techniques, including atomic force microscopy (AFM) to analyze surface morphology and roughness, and Fourier-transform infrared (FTIR) spectroscopy to confirm the chemical structure. beilstein-journals.orgresearchgate.net
The structure of multilayer LB films of fatty acids often resembles that of their bulk crystals, consisting of stacked bilayer lamellae. nih.gov In these bilayers, the molecules are arranged head-to-head, with the carboxylic acid groups interacting. nih.gov The acyl chains in fatty acid multilayers are typically in an all-trans conformation and can be either normal or tilted with respect to the substrate surface. nih.gov Upon polymerization, a significant reorganization of the film structure can occur. scilit.com This polymerization can be initiated by UV irradiation after the film has been deposited on the substrate. scilit.com
Table 2: Langmuir-Blodgett Film Deposition and Characteristics
| Parameter | Details | Significance | Citation |
| Deposition Techniques | Langmuir-Blodgett (vertical), Langmuir-Schaefer (horizontal). | Allows for precise control over film thickness. | beilstein-journals.org |
| Optimal Transfer Pressure | Determined from pressure-area isotherm (e.g., 25 mN/m for a similar diynoic acid). | Ensures a close-packed and stable monolayer for transfer. | beilstein-journals.org |
| Multilayer Structure | Stacked bilayer lamellae, with head-to-head arrangement of molecules. | Similar to bulk crystal structure, provides high order. | nih.gov |
| Post-Deposition Polymerization | Initiated by UV irradiation, leads to film reorganization. | Stabilizes the film and can alter its properties. | scilit.com |
Vesicular and Liposomal Architectures
Beyond two-dimensional assemblies at interfaces, this compound can form three-dimensional vesicular structures in aqueous solutions. These vesicles, or liposomes, are spherical structures composed of a lipid bilayer enclosing an aqueous core, making them valuable as model systems for biological membranes and as potential drug delivery vehicles.
Formation and Stabilization of Diynoic Acid Vesicles
Vesicles of this compound can be formed in aqueous solutions through methods such as sonication or freezing and lyophilization followed by dispersion. grafiati.com The self-assembly into vesicles is driven by the hydrophobic effect, where the hydrocarbon tails aggregate to minimize contact with water, while the hydrophilic head groups face the aqueous environment.
A key feature of these diynoic acid vesicles is their ability to be stabilized through polymerization. sigmaaldrich.com Upon exposure to UV light, the diacetylene units within the bilayer polymerize, creating a cross-linked and more robust vesicular structure. This polymerization is often accompanied by a distinct color change, typically from colorless or white to blue or red, which serves as a visual indicator of the process. grafiati.com The final color can depend on the degree of polymerization and the packing of the polymer chains. scilit.com
Hybrid Liposome Systems with Phospholipids (B1166683)
To create more complex and functional vesicular systems, this compound can be mixed with other lipids, such as phospholipids. nih.govnih.gov The inclusion of phospholipids can influence the properties of the resulting hybrid liposomes, including their size, surface potential, and stability. nih.gov
For example, hybrid nano-vesicles have been created using this compound and dimyristoylphosphatidylcholine (B1235183) (DMPC). researchgate.net In these systems, the two lipid components co-assemble into a bilayer structure. The interactions between the different lipid molecules can lead to changes in the packing and fluidity of the liposomal membrane. nih.gov For instance, the incorporation of fatty acids into phospholipid liposomes can increase the compactness and hydrophobicity of the membrane. nih.gov These hybrid systems can be designed to combine the polymerizable nature of the diynoic acid with the specific properties of the chosen phospholipid, opening up possibilities for creating functional biomaterials and drug delivery systems. nih.govresearchgate.net
Fibrous and Nanofiber Constructs
In addition to monolayers and vesicles, this compound can be used to fabricate fibrous and nanofiber structures. These one-dimensional nanostructures are of interest for applications in sensing, electronics, and composite materials.
One method for creating such structures is through electrospinning, where a solution containing the diynoic acid and a carrier polymer is subjected to a high electric field. This process draws the solution into a fine jet, which solidifies into a non-woven mat of nanofibers. In one study, this compound (referred to as PCDA) was mixed with polyurethane (PU) to create PDA/PU nanofibers. researchgate.net The viscosity of the spinning solution and the ratio of the diynoic acid to the polymer were found to be critical parameters that affect the diameter and morphology of the resulting nanofibers. researchgate.net The study found that smooth, uniform nanofibers with diameters ranging from 270 to 550 nm could be produced. researchgate.net
After fabrication, the diynoic acid within the nanofibers can be photopolymerized by exposure to UV light. researchgate.net This polymerization leads to the characteristic color change of the polydiacetylene, which can be used for sensing applications. For instance, the fabricated PDA/PU nanofibers exhibited a color transition in response to changes in temperature. researchgate.net The diynoic acid molecules were found to be well-mixed with the polymer matrix, as confirmed by various analytical techniques. researchgate.net
Another approach involves encapsulating the diynoic acid within nanofibers made from other polymers, such as poly(ethylene naphthalate) (PEN). researchgate.net This method allows for the creation of colorimetric membranes with specific properties, such as thermal and corrosion resistance, imparted by the host polymer. researchgate.net The compatibility between the diynoic acid and the polymer is crucial for the successful incorporation and function of the resulting composite material. researchgate.net
Table 3: Fabrication and Properties of Diynoic Acid Nanofibers
| Fabrication Method | Key Parameters | Nanofiber Characteristics | Post-Fabrication Modification | Citation |
| Electrospinning with Polyurethane (PU) | Spinning solution viscosity, PU to PCDA ratio. | Smooth, uniform fibers; diameters of 270-550 nm. | Photopolymerization leading to thermochromic properties. | researchgate.net |
| Encapsulation in Poly(ethylene naphthalate) (PEN) nanofibers | Compatibility between PCDA and PEN. | Colorimetric membrane with thermal and corrosion resistance. | Successful incorporation of PCDA within the PEN fibrous matrix. | researchgate.net |
Electrospinning Techniques for Diynoic Acid Composites
Electrospinning has been effectively utilized to incorporate 10,12-pentacosadiynoic acid (PCDA) into nanofibers. This technique allows for the creation of composite materials where the diynoic acid is embedded within a polymer matrix. For instance, PCDA has been successfully mixed with polyurethane (PU) to create PDA/PU nanofibers. researchgate.net The process involves dissolving both the polymer and PCDA in a suitable solvent and then subjecting the solution to a high-voltage electric field. The resulting nanofibers exhibit a color transition when exposed to external stimuli like temperature changes, making them suitable for sensor applications. researchgate.net
Integration within Polymer Matrices (e.g., PEN, PAN, PVA)
This compound and its derivatives can be integrated into various polymer matrices to fabricate functional composite materials. These polymers include polyarylene ether nitrile (PEN), polyacrylonitrile (B21495) (PAN), and polyvinyl alcohol (PVA).
In one study, 10,12-pentacosadiynoic acid (PCDA) was encapsulated within electrospun PEN nanofibers. researchgate.net The compatibility between PCDA and PEN was found to be crucial for the performance of the resulting colorimetric membrane. A modified PEN with carboxyl groups on its side chains (PEN-PPL) showed better compatibility with PCDA compared to a PEN without these groups (PEN-BPA). researchgate.net This resulted in a smoother surface and a more uniform color change upon temperature increase. researchgate.net These composite membranes demonstrated good dimensional stability under high thermal and corrosive conditions. researchgate.net
Similarly, functionalized diacetylene dyes derived from 10,12-tricosadiynoic acid have been mixed with PVA to create composite films. researchgate.net After UV-induced polymerization, these films exhibit irreversible thermochromism, which can be applied in low-temperature warning indicators. researchgate.net
Below is an interactive data table summarizing the integration of diynoic acids within different polymer matrices:
| Polymer Matrix | Diynoic Acid Derivative | Fabrication Method | Key Findings | Reference |
| Polyurethane (PU) | 10,12-Pentacosadiynoic acid (PCDA) | Electrospinning | Produced smooth, uniform nanofibers that exhibit a color transition above 70 °C. | researchgate.net |
| Polyarylene ether nitrile (PEN) | 10,12-Pentacosadiynoic acid (PCDA) | Electrospinning | PEN with carboxyl groups (PEN-PPL) showed better compatibility and uniform color change. The composite membrane was stable at 170 °C. | researchgate.net |
| Polyvinyl alcohol (PVA) | Functionalized 10,12-tricosadiynoic acid | Film casting | Composite film showed irreversible color transition at low temperatures, useful for temperature indicators. | researchgate.net |
Cyclodextrin-Based Supramolecular Assemblies
Cyclodextrins, which are cyclic oligosaccharides, can act as hosts for guest molecules, including diynoic acids, leading to the formation of well-defined supramolecular structures.
Host-Guest Complexation with β-Cyclodextrin Derivatives
The hydrophobic cavity of β-cyclodextrin (β-CD) can encapsulate the hydrophobic alkyl chains of diynoic acids. This host-guest complexation has been explored to create novel self-assembling systems. For example, a modified β-cyclodextrin, mono[6-deoxy-6-(pentacosa-10,12-diynyl amidomethyl)]-β-cyclodextrin, was synthesized by reacting mono-6-amino-6-deoxy-β-cyclodextrin with an N-hydroxysuccinimide ester of 10,12-pentacosadiynoic acid. nih.gov This modified cyclodextrin (B1172386) demonstrated the ability to self-assemble in solution. nih.gov The formation of such inclusion complexes can enhance the solubility of otherwise poorly soluble molecules. nih.govnih.gov The binding affinity in these host-guest systems is a key parameter, with association constants (Ka) for similar systems being reported in the range of 10^4 to 10^5 M⁻¹. mdpi.com
Formation of Columnar and Worm-like Aggregates
The self-assembly of the pentacosa-10,12-diynyl amidomethyl-β-cyclodextrin resulted in the formation of worm-like supramolecular structures. nih.gov X-ray powder diffraction studies revealed that these aggregates have a columnar-type structure, which is distinct from the cage-like structure of native β-cyclodextrin. nih.gov This indicates a higher order of organization driven by the interactions between the diacetylene-modified cyclodextrin units.
The characteristics of these aggregates are summarized in the table below:
| Assembled Molecule | Aggregate Morphology | Structural Characterization | Reference |
| Mono[6-deoxy-6-(pentacosa-10,12-diynyl amidomethyl)]-β-cyclodextrin | Worm-like, Columnar | 2D NMR, X-ray powder diffraction, Electron microscopy | nih.gov |
Organized Assemblies via Freezing and Lyophilization
A method to create regularly assembled structures of 10,12-pentacosadiynoic acid (PCDA) involves freezing a solution of the diacetylene followed by lyophilization (freeze-drying). grafiati.com This process removes the solvent, leaving behind a dried assembly of PCDA molecules. This dried assembly can be easily dispersed in an aqueous solution through sonication. Upon UV irradiation, the dispersed PCDA assemblies undergo polymerization, indicated by a color change to blue. grafiati.com The resulting poly(PCDA) dispersion exhibits a thermochromic transition from blue to red at approximately 56°C. grafiati.com This technique provides a straightforward way to prepare organized diacetylene assemblies that are readily dispersible and polymerizable. grafiati.com
Advanced Analytical and Spectroscopic Characterization Techniques for Diynoic Acid Systems
Vibrational Spectroscopy for Structural Analysis
Vibrational spectroscopy provides detailed information about the functional groups and bonding arrangements within a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy of Monomers and Polymers
FTIR spectroscopy is a crucial tool for analyzing the structural changes that occur during the polymerization of Tetracosa-10,12-diynoic acid. In the monomeric state of a similar diacetylene, 10,12-tricosadiynoic acid (TRCDA), characteristic vibrational bands are observed. nih.gov These include the asymmetric (νa) and symmetric (νs) stretching vibrations of the alkyl side chains (CH2) around 2918–2847 cm⁻¹, and the carbonyl (C=O) stretching of the terminal carboxylic acid group at approximately 1692 cm⁻¹. nih.gov
Upon polymerization, significant changes in the FTIR spectrum are evident. A detailed deconvolution analysis of ATR-FTIR spectra of TRCDA during UV exposure reveals the evolution of the polymer. nih.gov The C-C triple bond stretching mode, which can appear as a triple peak, has been associated with the macromolecular assembly of the diacetylene. nih.gov During polymerization, the background in this region increases due to the C-C signals from the resulting polymer. nih.gov This technique can also detect anisotropic compression during polymerization, supporting interpretations from X-ray diffraction data. nih.gov
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (Monomer) | Notes |
| Asymmetric CH₂ Stretch | ~2918 | Characteristic of alkyl side chains. nih.gov |
| Symmetric CH₂ Stretch | ~2847 | Characteristic of alkyl side chains. nih.gov |
| Carbonyl (C=O) Stretch | ~1692 | From the terminal carboxylic acid group. nih.gov |
| C≡C Stretch | Variable | Can appear as a triple peak, sensitive to molecular assembly. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the detailed chemical structure and morphology of both the monomer and the polymer.
Solution-State ¹H NMR for Chemical Structure Elucidation
Solution-state ¹H NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms in the this compound monomer. The chemical shift (δ), measured in parts per million (ppm), is dependent on the electronic environment of the proton. oregonstate.edu For long-chain fatty acids like diynoic acids, distinct peaks corresponding to different methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group can be resolved. researchgate.net
For a similar compound, 10,12-pentacosadiynoic acid, the ¹H NMR spectrum in CDCl₃ shows a triplet for the terminal methyl (CH₃) group at approximately 0.88 ppm. chemicalbook.com The methylene groups (CH₂) of the long alkyl chains produce a complex multiplet around 1.26 ppm. chemicalbook.com The methylene groups adjacent to the diyne moiety (C≡C-CH ₂) appear at a downfield shift, around 2.24 ppm, due to the deshielding effect of the triple bonds. chemicalbook.com The methylene group alpha to the carboxylic acid (HOOC-CH ₂) is further deshielded and appears at about 2.35 ppm. chemicalbook.com The carboxylic acid proton itself gives a broad signal at a much higher chemical shift, often above 9.5 ppm. oregonstate.edu
| Proton Environment | Approximate Chemical Shift (δ, ppm) | Notes |
| -CH₃ | ~0.88 | Terminal methyl group. chemicalbook.com |
| -(CH₂)n- | ~1.26 | Methylene groups in the alkyl chain. chemicalbook.com |
| -C≡C-CH₂- | ~2.24 | Methylene groups adjacent to the diyne. chemicalbook.com |
| -CH₂-COOH | ~2.35 | Methylene group alpha to the carboxylic acid. chemicalbook.com |
| -COOH | >9.5 (broad) | Carboxylic acid proton. oregonstate.edu |
Solid-State ¹³C NMR for Polymer Morphology and Coordination
Solid-state ¹³C NMR spectroscopy is a powerful technique for investigating the structure and conformation of polydiacetylenes in the solid state. ias.ac.in This method provides insights into the morphology and coordination of the polymer chains. ias.ac.inias.ac.in The chemical shifts of the carbon atoms are sensitive to their local environment, including crystallinity and the conformation of the polymer backbone and side chains. ias.ac.inresearchgate.net
In polydiacetylenes, the ¹³C chemical shifts of the acetylenic carbons are particularly informative. datapdf.com These shifts are sensitive to the length of the conjugated chain and mechanical strain, with longer conjugated chains and more strained acetylenes being shifted downfield. datapdf.com The ¹³C chemical shift can be used to distinguish between different phases of the polymer; for instance, "blue phase" polydiacetylenes show resonances near 107 ppm, while "red phase" polymers show them near 103 ppm. datapdf.com
The conformation of the side chains also influences the ¹³C NMR spectrum. For example, in the thermochromic transition of some polydiacetylenes, the chemical shifts of the central methylene units of the side chains move downfield, indicating a change in side-chain conformation. ias.ac.in In some cases, crystallographically non-equivalent acetylenic and methylene carbons can lead to site-splitting in the ¹³C CP/MAS NMR spectrum. datapdf.com
| Carbon Environment | Approximate Chemical Shift (δ, ppm) | Phase/Conformation |
| Acetylenic Carbon | ~107 | "Blue Phase" Polymer datapdf.com |
| Acetylenic Carbon | ~103 | "Red Phase" Polymer datapdf.com |
| Central Methylene (-CH₂-) | ~25.6 | "Red Phase" Polymer (example) ias.ac.in |
| Carbonyl (-C=O) | ~158 | Unchanged during thermochromic transition (example) ias.ac.in |
Electronic Spectroscopy for Conjugated Systems
Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, is essential for studying the conjugated π-electron systems that are characteristic of polydiacetylenes.
UV-Visible Absorption Spectroscopy for Chromogenic Properties and Polymerization Monitoring
UV-Visible absorption spectroscopy is a primary tool for monitoring the polymerization of diynoic acids and characterizing the chromogenic properties of the resulting polydiacetylenes. researchgate.netazom.com The monomer itself is colorless, but upon topochemical polymerization, a highly conjugated polymer backbone is formed, which absorbs light in the visible region. researchgate.net
The polymerization process can be followed in real-time by monitoring the appearance and growth of characteristic absorption bands. researchgate.net Initially, a "blue phase" polymer is often formed, which exhibits a strong absorption maximum in the 600-700 nm range. researchgate.netscilit.com This blue phase can subsequently transform into a "red phase" upon further irradiation or other stimuli, characterized by an absorption maximum at a shorter wavelength. scilit.com
This technique is highly sensitive, capable of detecting concentrations below 10⁻⁵ molar, making it suitable for both qualitative and quantitative measurements of the polymer formation. azom.com Deconvolution of the absorption spectra can provide quantitative information about the dynamic changes in the chromatic properties of the polymer films as a function of the applied UV radiation dose. researchgate.net The wavelength of maximum absorbance is chosen for analysis to ensure maximum sensitivity. technologynetworks.com
| Polymer Phase | Approximate Absorption Maximum (λmax, nm) |
| Blue Phase Polydiacetylene | 600 - 700 researchgate.netscilit.com |
| Red Phase Polydiacetylene | Shorter wavelength than blue phase scilit.com |
Microscopic and Imaging Techniques
Microscopic techniques are indispensable for visualizing the morphology and structure of this compound assemblies at various scales.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for characterizing the nanostructures formed by this compound.
Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of materials. nih.govmeasurlabs.comthermofisher.com For this compound, TEM is used to visualize the morphology of self-assembled structures like nanotubes, nanofibers, and vesicles. mdpi.com It allows for the determination of dimensions such as the diameter and wall thickness of nanotubes with high precision. researchgate.net To be observed by TEM, samples must be sufficiently thin to be transparent to the electron beam. researchgate.net
These techniques have been crucial in observing the transformation of diacetylene assemblies upon polymerization, revealing changes in morphology and the integrity of the nanostructures.
| Technique | Information Obtained | Typical Applications for this compound |
| TEM | Internal morphology, size, and shape of nanostructures. nih.govmdpi.com | Imaging of nanotubes, vesicles, and nanofibers; determining wall thickness. |
| SEM | Surface topography, size, and shape of larger structures. mdpi.com | Characterizing the morphology of films, powders, and aggregated structures. |
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces at the nanoscale. uni-wuerzburg.denih.gov It is particularly valuable for characterizing thin films, monolayers, and adsorbed molecules of this compound on various substrates. nih.gov
AFM can operate in different modes, such as contact and tapping mode, to map the surface height with high precision. nih.govopenneuroimagingjournal.com This allows for the measurement of the thickness of Langmuir-Blodgett films, the height of self-assembled nanostructures, and the surface roughness of coatings. frontiersin.org The unique capability of AFM is its ability to image non-conductive materials in air or liquid environments without the need for special sample preparation like metal coating, which is often required for electron microscopy. nih.gov This makes it an ideal tool for studying the structure of diacetylene assemblies under conditions that are close to their native state. nih.gov
| Feature | Measurement | Significance |
| Topography | Provides a 3D map of the surface. uni-wuerzburg.de | Reveals the shape, size, and organization of nanostructures. |
| Roughness | Quantifies the variations in surface height. frontiersin.org | Indicates the uniformity and quality of films and coatings. |
| Film Thickness | Measures the height of deposited layers. | Determines the packing and orientation of molecules in thin films. |
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension. nih.govisbg.frunits.it For this compound, DLS is extensively used to characterize the size of vesicles, liposomes, and other aggregates formed in aqueous solutions. researchgate.net
The technique works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. nih.govnih.gov Larger particles move more slowly, causing slower fluctuations, while smaller particles move more rapidly, leading to faster fluctuations. nih.gov By analyzing these fluctuations, the hydrodynamic radius of the particles can be calculated. DLS is particularly useful for monitoring changes in vesicle size upon polymerization or in response to external stimuli. nih.govresearchgate.net
| Parameter | Information Provided | Application to this compound Systems |
| Hydrodynamic Radius | The effective size of a particle in solution. units.it | Determining the size of vesicles, micelles, and aggregates. |
| Polydispersity Index (PDI) | A measure of the width of the size distribution. nih.gov | Assessing the homogeneity of the vesicle population. |
| Aggregation Analysis | Detects the formation of larger particles over time. nih.gov | Monitoring the stability of diacetylene vesicle suspensions. |
Brewster Angle Microscopy (BAM) is a specialized optical microscopy technique for the real-time, non-invasive visualization of thin films at the air-water interface. wikipedia.orgnih.govresearchgate.net It is particularly suited for studying Langmuir films of this compound. nlab.platascientific.com.au
The principle of BAM is based on the properties of p-polarized light. wikipedia.org When p-polarized light is directed at a pure liquid surface at the Brewster angle, there is no reflection. wikipedia.org However, the presence of a molecular monolayer, such as a film of this compound, alters the local refractive index, leading to reflection of light that can be used to form an image. atascientific.com.au BAM allows for the direct observation of the morphology of the monolayer, including the shape, size, and packing of molecular domains during compression and expansion in a Langmuir trough. wikipedia.orgnih.gov
| Feature | Observation | Significance |
| Domain Morphology | Visualizes the shape and size of condensed phase domains. nih.gov | Provides insights into intermolecular interactions and packing. |
| Phase Transitions | Allows for the observation of transitions between different monolayer phases. wikipedia.org | Correlates macroscopic pressure-area isotherms with microscopic structural changes. |
| Film Homogeneity | Assesses the uniformity of the monolayer. wikipedia.org | Crucial for the quality control of Langmuir-Blodgett film deposition. |
X-ray Diffraction (XRD) for Crystalline and Supramolecular Structures
X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of crystalline materials. anton-paar.com It is fundamental for understanding the packing of this compound molecules in both the monomer and polymer states. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. anton-paar.com
The resulting diffraction pattern provides information about the crystal lattice parameters, allowing for the determination of the unit cell dimensions and the arrangement of molecules within the crystal. anton-paar.commdpi.com For this compound, XRD is essential for confirming the topochemical nature of the polymerization. It can verify that the crystal structure of the monomer provides the necessary alignment of the diacetylene units for solid-state polymerization to occur. After polymerization, XRD can be used to study the structure of the resulting polymer crystal. researchgate.net
| Analysis Type | Information Yielded | Importance for this compound |
| Powder XRD | Phase identification, lattice parameters, crystallinity. anton-paar.com | Characterizing the crystalline phases of monomer and polymer powders. |
| Single-Crystal XRD | Precise atomic coordinates, bond lengths, and angles. | Determining the exact molecular packing required for topochemical polymerization. |
| Grazing Incidence XRD | Structure of thin films and surfaces. | Investigating the molecular arrangement in Langmuir-Blodgett films. |
Electrochemical Characterization for Redox Properties (e.g., Cyclic Voltammetry)
The electrochemical properties of diynoic acid systems, particularly after polymerization into polydiacetylene (PDA), are critical for their application in electronic and sensing devices. Cyclic voltammetry (CV) is a primary technique used to investigate the redox behavior, offering insights into electron transfer kinetics and the thermodynamic stability of these materials.
Research Findings on Polydiacetylene Films
Studies on Langmuir-Blodgett (LB) films of polymerized diynoic acids, such as the closely related 10,12-pentacosadiynoic acid, provide a model for understanding the electrochemical characteristics of this compound. nih.gov When these films are deposited on conductive substrates like indium tin oxide (ITO) coated glass, their redox properties can be systematically probed. researchgate.netresearchgate.net
The electrochemical investigation typically involves a three-electrode cell configuration: the PDA film on ITO as the working electrode, a platinum wire as the counter electrode, and a silver/silver chloride (Ag/AgCl) electrode as the reference. researchgate.net In an acidic electrolyte such as 0.01 M hydrochloric acid (HCl), polymerized diynoic acid films exhibit distinct electrochemical activity. nih.govresearchgate.net
Research indicates that the PDA film displays pseudo-redox characteristics. nih.govresearchgate.net This behavior is not an intrinsic property of the film alone but stems from the interaction between the electrochemically active π-bonds of the polymer backbone and the electrolyte solution. researchgate.netresearchgate.net The polymerized vinyl groups, formed during UV irradiation, are responsible for the observed redox properties when they interact with the HCl in the electrolyte. nih.govresearchgate.net
Cyclic voltammograms of a 20-monolayer PDA LB film show that the redox peak potential shifts as the scan rate is varied, which is characteristic of many surface-confined electrochemical processes. nih.govresearchgate.net The recorded pseudo-redox behavior occurs in a potential window of approximately -150 mV to 50 mV. nih.gov
| Parameter | Value |
|---|---|
| Working Electrode | PDA Film on ITO-coated Glass |
| Counter Electrode | Platinum Wire |
| Reference Electrode | Ag/AgCl |
| Electrolyte | 0.01 M HCl |
| Scan Rates Applied (mV/s) | 5, 10, 25, 50, 100, 150 |
| Potential Range for Pseudo-Redox Behavior | -150 mV to 50 mV |
The π-conjugated network of the polydiacetylene backbone is fundamental to its electrochemical activity and charge storage capabilities. wiley.com This is further exemplified when PDA is incorporated into more complex systems, such as composites with polyaniline (PANI) or when functionalized with redox-active moieties like anthraquinone (B42736). wiley.com In these systems, the PDA backbone contributes to electric double-layer charge storage and enhances electrical conductivity. wiley.com
Redox Potentials in Functionalized Diynoic Acid Systems
The inherent redox properties of the PDA backbone can be significantly modified by conjugation with other electroactive molecules. For instance, a PDA-containing zinc-porphyrin conjugate (poly-Zn-4) film on an ITO substrate exhibits both oxidation and reduction peaks. rsc.org
In a different application, when PDA is functionalized with anthraquinone (bis-APDA) and blended with PANI for supercapacitor electrodes, the resulting material shows distinct redox peaks corresponding to the anthraquinone groups. wiley.com These peaks are observed even at high scan rates, indicating good pseudocapacitive properties. wiley.com The process for anthraquinone is a two-electron transfer, resulting in two sets of redox peaks. wiley.com
| PDA System | Process | Peak Potential (vs. reference) | Reference |
|---|---|---|---|
| PDA-Zinc Porphyrin Conjugate (poly-Zn-4) | Oxidation (1st) | +0.7 V | rsc.org |
| Oxidation (2nd) | +1.3 V | ||
| Anthraquinone-Functionalized PDA/PANI Composite | Oxidation (1st electron transfer) | 0.5 V | wiley.com |
| Reduction (1st electron transfer) | 0.39 V | ||
| Oxidation (2nd electron transfer) | 0.85 V | ||
| Reduction (2nd electron transfer) | 0.72 V |
These findings collectively demonstrate that while the polydiacetylene backbone derived from this compound possesses inherent electrochemical activity, its redox properties can be precisely studied and tuned through chemical functionalization, making it a versatile component for advanced electronic materials. wiley.comrsc.org
Applications in Advanced Materials Science and Engineering
Development of Optoelectronic Materials
The unique electronic and optical characteristics of polydiacetylenes derived from Tetracosa-10,12-diynoic acid make them highly suitable for applications in optoelectronics.
This compound is instrumental in the fabrication of one-dimensional photonic crystals, also known as Bragg stacks. These structures are created by alternating layers of polydiacetylene and another material with a different refractive index, such as polymethylmethacrylate (PMMA). The polydiacetylene is formed by the in-situ photopolymerization of a spin-coated film of this compound. This process allows for precise control over the layer thickness and uniformity, which are critical for the performance of the photonic crystal. The resulting Bragg stacks exhibit high reflectivity at specific wavelengths, making them useful as selective optical filters and reflectors. The ability to tune the optical properties of the PDA through external stimuli adds another layer of functionality to these photonic materials.
Langmuir-Blodgett (LB) films of this compound have been successfully integrated into metal-insulator-metal (MIM) tunnel devices. In these devices, a thin insulating layer of the diacetylene monomer is sandwiched between two metal electrodes. Upon UV irradiation, the monomer layer polymerizes, and the resulting PDA film can exhibit charge-storage capabilities. Researchers have demonstrated that these MIM devices can be switched between different conductance states, indicating their potential for use in non-volatile memory applications. The charge storage is attributed to the trapping of charge carriers within the PDA layer.
Stimuli-Responsive Smart Materials
One of the most fascinating aspects of polydiacetylenes derived from this compound is their ability to change color in response to external stimuli. This chromic behavior is the basis for their use in a variety of smart materials.
Polydiacetylenes based on this compound exhibit pronounced thermochromism, transitioning from a blue/purple state to a red state upon heating. This color change is typically irreversible and occurs at a specific temperature, making these materials excellent candidates for temperature indicators. The transition temperature can be influenced by factors such as the degree of polymerization and the presence of other molecules. For instance, when blended with other fatty acids, the thermochromic transition temperature of the resulting PDA can be modulated. This tunability allows for the design of temperature sensors for a wide range of applications, from monitoring the cold chain for food and pharmaceuticals to indicating overheating in electronic components.
| System | Transition Temperature (°C) | Color Change | Application |
| Pure Polydiacetylene (from this compound) | ~ 70-90 | Blue to Red | High-Temperature Indicator |
| PDA/Fatty Acid Blends | Variable (tunable) | Blue to Red | Customized Temperature Sensors |
While specific studies on the mechanochromic and solvatochromic properties of polydiacetylenes derived solely from this compound are less common, these properties are characteristic of the broader class of polydiacetylenes. The color of PDAs is highly sensitive to mechanical stress and the surrounding solvent environment. Mechanical stress, such as stretching or shearing, can disrupt the planarity of the polymer backbone, leading to a blue-to-red color transition. Similarly, exposure to certain solvents can induce a similar color change by altering the conformation of the side chains and, consequently, the main polymer chain. This solvatochromism makes PDAs useful as chemical sensors. Given that this compound is a classic diacetylene monomer, it is reasonable to infer that its corresponding polymer would exhibit these characteristic mechanochromic and solvatochromic behaviors.
Surface Modification and Coating Technologies
The ability of this compound to form well-ordered thin films and its polymer's robust properties make it a valuable material for surface modification and coating applications. Langmuir-Blodgett and spin-coating techniques can be used to deposit uniform, thin layers of the monomer onto various substrates. Subsequent polymerization creates a durable and functional coating. These coatings can provide surfaces with new optical or sensory functions. For example, a surface coated with a PDA derived from this compound could act as a large-area temperature or chemical sensor. Furthermore, the carboxylic acid group of the monomer can be used to anchor the molecule to specific surfaces or to interact with other molecules, enabling the design of functionalized interfaces.
Inert Coating Materials for Nanoparticles (e.g., Fe3O4, UCNPs)
This compound can be used to form an inert coating on the surface of nanoparticles, such as iron(II,III) oxide (Fe3O4) and upconverting nanoparticles (UCNPs), through self-assembly and photopolymerization. chemicalbook.comsigmaaldrich.com This process is crucial for enhancing the stability and biocompatibility of these nanoparticles for use in biological environments.
A notable strategy involves replacing the original hydrophobic oleate (B1233923) coating on UCNPs with this compound. nih.gov This is followed by an overcoating with a diacetylene phospholipid and subsequent photocrosslinking under 254 nm UV irradiation. nih.gov The resulting polydiacetylene-coated UCNPs are water-dispersible and exhibit significant colloidal stability. nih.gov This method has been shown to produce hydrophilic UCNPs that resist the formation of a biomolecular corona, a common issue that can hinder the in vivo application of nanoparticles. nih.govhzdr.de The use of both this compound and a diacetylene phospholipid is essential for the successful preparation of these stable, hydrophilic UCNPs. hzdr.de
Hydrophilization of Hydrophobic Nanoparticles
The amphiphilic nature of this compound, possessing both a hydrophilic carboxylic acid head and a long hydrophobic tail, makes it an effective agent for the phase transfer of hydrophobic nanoparticles into aqueous solutions. nih.govcymitquimica.com This process is fundamental for adapting nanoparticles synthesized in organic solvents for biological applications, which are typically aqueous.
The mechanism involves the interaction of the hydrophobic alkyl chains of this compound with the hydrophobic ligands capping the nanoparticles. nih.gov This interaction facilitates the transfer of the nanoparticles into an aqueous phase, where the hydrophilic carboxylic acid groups are exposed to the water. nih.gov Subsequent UV irradiation polymerizes the diacetylene units, creating a stable, cross-linked hydrophilic shell around the nanoparticle. nih.govnih.gov This technique has been successfully demonstrated for various nanoparticles, including upconverting nanoparticles (UCNPs), rendering them water-dispersible and suitable for biomedical imaging and sensing. chemicalbook.comsigmaaldrich.comnih.gov
Polymer Composites and Hybrid Materials
The integration of this compound-based polydiacetylenes into other materials creates composites and hybrid materials with enhanced functionalities.
Nanocomposite Fiber Fabrication for Enhanced Properties
Nanocomposite fibers can be fabricated by incorporating this compound into a polymer matrix, such as polyurethane or poly(ethylene oxide), using techniques like electrospinning. acs.org Upon UV polymerization, the resulting polydiacetylene (PDA) component imparts chromogenic properties to the fibers. acs.org These fibers can exhibit color changes in response to various stimuli, including electrical current and mechanical stress. fudan.edu.cn
For instance, carbon nanotube/polydiacetylene (CNT/PDA) composite fibers have been synthesized that show reversible color changes when an electrical current is applied. fudan.edu.cn These fibers also demonstrate high electrical conductivity. fudan.edu.cn The fabrication of such nanocomposite fibers with high surface area and porosity enhances their sensitivity, making them suitable for advanced sensor development. acs.orgnih.gov
| Fiber Type | Matrix Polymer | Stimulus | Observed Response | Reference |
| PEO–PDA | Poly(ethylene oxide) | E. coli, pH | Colorimetric change | acs.org |
| PU–PDA | Polyurethane | E. coli, pH | Colorimetric change | acs.org |
| CNT/PDA | Carbon Nanotubes | Electrical Current, Mechanical Stress | Reversible color change | fudan.edu.cn |
| Cellulosic Nanocomposite | Regenerated Cellulose | Organophosphate Pesticides | Blue to pink/red color change | acs.orgnih.govnih.gov |
Functionalized Paper and Textile Applications for Security and Sensing
The chromogenic properties of polydiacetylenes derived from this compound are being harnessed to create functionalized paper and textiles for security and sensing applications. escholarship.org These materials can be designed to change color in the presence of specific analytes or environmental changes. fudan.edu.cnnih.gov
For security purposes, polydiacetylene-based inks can be used to create anti-counterfeiting barcodes on items like parking tickets. acs.org These barcodes can exhibit reversible thermochromic transitions, providing a method for authentication. acs.org In the realm of sensing, textiles integrated with polydiacetylene-based sensors can detect hazardous substances. fibre2fashion.com For example, nanofibrous composites containing functionalized polydiacetylene have been developed for the colorimetric detection of organophosphate compounds, which are found in pesticides and nerve agents. nih.gov These materials show a distinct color change upon exposure, providing a visual warning system that could be integrated into protective clothing. nih.gov
| Application | Material | Target Analyte/Stimulus | Detection Principle | Reference |
| Anti-counterfeiting | Inkjet-printed PDA on paper | Temperature | Reversible thermochromism | acs.org |
| Security/Sensing | Functionalized PDA in textiles | Organophosphate compounds | Colorimetric change | nih.gov |
| Sensing | PDA-conjugated aptamers on paper strip | Bacillus thuringiensis spores | Colorimetric change (blue to red) | escholarship.org |
Applications in Chemical and Biological Sensing Platforms
Colorimetric and Fluorometric Sensing Mechanisms
The utility of sensors derived from tetracosa-10,12-diynoic acid lies in their easily detectable optical signal changes. These changes are governed by the unique electronic structure of the polydiacetylene backbone.
The fundamental principle behind PDA-based sensing is a stimuli-induced chromatic transition. mdpi.com When diacetylene monomers like this compound are polymerized by UV irradiation (typically at 254 nm), they form a crystalline, blue-phase PDA with a highly ordered, planar ene-yne backbone. nih.govfrontiersin.org This structure results in extensive π-electron delocalization, leading to strong light absorption at approximately 640 nm. frontiersin.orgacs.org
External stimuli—such as heat, mechanical stress, pH changes, or the binding of a target analyte to functionalized side chains—can introduce strain on the polymer's pendant side chains. researchgate.netrsc.org This strain perturbs the planarity of the conjugated backbone, causing a conformational change from a planar to a nonplanar structure. acs.org The result is a decrease in the effective conjugation length of the π-electron system, which causes a blue-shift in the absorption maximum to around 540 nm. nih.govacs.org This electronic transition manifests as a visible color change from blue to red. frontiersin.org
Concurrently, the blue phase of PDA is typically non-fluorescent, but the transition to the red phase induces a notable increase in fluorescence emission. nih.govfrontiersin.org This dual-signal capability—both colorimetric and fluorometric—makes PDA a versatile transducer for sensing applications. frontiersin.org The entire process is illustrated in the table below.
| Phase | Color | Absorption Max (λmax) | Fluorescence | Backbone Conformation |
| Initial State | Blue | ~640 nm | Non-emissive | Planar, ordered |
| Stimulated State | Red | ~540 nm | Emissive | Nonplanar, disordered |
This table summarizes the optical and conformational changes in polydiacetylene during a sensing event.
To detect analytes at very low concentrations, the inherent signal of PDA sensors often requires amplification. Researchers have developed several strategies to enhance the sensitivity of these platforms. These methods focus on increasing the external stress on the PDA backbone to elicit a more dramatic colorimetric or fluorescent response. dongguk.edu
One effective strategy involves the use of enzyme-catalyzed precipitation. In an immunosensor context, a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) is introduced after the primary antigen-antibody binding event. dongguk.edu The enzyme then catalyzes a reaction that produces an insoluble precipitate. This precipitate adds weight and mechanical pressure to the PDA liposome surface, significantly amplifying the fluorescent signal and allowing for detection of the target at much lower concentrations. dongguk.edu
Another approach utilizes gold nanoparticles (AuNPs). By conjugating AuNPs to a secondary antibody, the mass and steric hindrance at the sensor surface are increased upon binding. This added physical perturbation enhances the signal, increasing sensitivity by up to one hundred times compared to the primary response alone. rsc.org These strategies are crucial for applications requiring ultrasensitive detection, such as in clinical diagnostics. dongguk.edu
| Strategy | Principle | Achieved Improvement | Reference |
| Enzyme-Catalyzed Precipitation | An enzyme (HRP) generates an insoluble precipitate, applying mechanical pressure to the PDA surface. | 1000-fold increase in sensitivity for hIgE detection (LOD: 0.01 ng/mL). | dongguk.edu |
| Gold Nanoparticle Conjugation | Gold nanoparticles conjugated to probes add mass and steric hindrance, enhancing the physical stimulus. | 100-fold increase in sensitivity for hIgE detection (LOD: 0.1 ng/mL). | rsc.org |
This table outlines key signal amplification strategies and their reported effectiveness in polydiacetylene-based immunosensors.
Chemo-Sensor Development
The versatility of the this compound headgroup allows for its incorporation into various supramolecular assemblies, leading to the development of sensors for a diverse array of chemical targets.
Polydiacetylene vesicles, formed from monomers like this compound, serve as effective sensors for cationic surfactants. foodchemistryjournal.com The sensing mechanism is based on the electrostatic and hydrophobic interactions between the surfactant molecules and the PDA vesicle. The carboxylate headgroups of the PDA are negatively charged, leading to an initial electrostatic attraction with the positively charged headgroups of cationic surfactants like cetyltrimethylammonium bromide (CTAB). foodchemistryjournal.com
Following this initial adsorption, the hydrophobic tails of the surfactant molecules insert themselves into the hydrophobic core of the PDA vesicle. foodchemistryjournal.com This penetration disrupts the ordered packing of the PDA side chains, inducing the necessary strain on the polymer backbone to trigger the blue-to-red color transition. foodchemistryjournal.comresearchgate.net This makes PDA vesicles a promising platform for developing simple, visual sensors for detecting cationic surfactants in various applications, including industrial cleaning verification. foodchemistryjournal.com
PDA-based sensors have shown significant potential for the detection of volatile organic compounds (VOCs), which are important biomarkers for disease diagnosis, such as in breath analysis for lung cancer. researchgate.netrsc.org Paper-based sensors can be fabricated by incorporating PDA, derived from 10,12-pentacosadiynoic acid (PCDA), with various copolymers like polymethyl methacrylate (PMMA) or polystyrene (PST). researchgate.netnih.gov
The sensing mechanism relies on the absorption and interaction of VOCs with the sensor matrix. The copolymers are selected for their chemical affinity and solvating properties toward specific VOCs. When a target VOC permeates the copolymer matrix, it perturbs the PDA side chains, initiating the colorimetric response. researchgate.net By using an array of PDA/copolymer sensors with different affinities, distinct color patterns can be generated for different VOCs. nih.gov These patterns can be analyzed to identify and quantify specific compounds, demonstrating a cost-effective and non-invasive methodology for VOC detection. researchgate.netnih.gov
| VOC Biomarker | Limit of Detection (LOD) | Copolymer Used |
| 2-Butanone | 267 ppmv | PMMA, PVP, PST, PEG |
| Ethylbenzene | 457 ppmv | PMMA, PVP, PST, PEG |
| Ethanol | 269 ppmv | PMMA, PVP, PST, PEG |
This table shows the detection limits for selected VOCs using a PDA/copolymer sensor array. Data sourced from a study on lung cancer biomarkers. researchgate.net
Polydiacetylene assemblies are inherently sensitive to changes in pH. mdpi.comnih.gov The carboxylic acid headgroup of this compound can be deprotonated at higher pH values. This deprotonation leads to electrostatic repulsion between the now negatively charged carboxylate groups. nih.gov This repulsion alters the packing of the side chains, which in turn perturbs the conjugated backbone and induces the characteristic blue-to-red color transition. nih.gov
Studies on PDA nanofiber composites have shown that a distinct color change occurs at pH 10, with the response being enhanced at pH levels of 11–13. nih.gov This property allows for the development of simple, colorimetric pH sensors that can provide a visual indication of alkaline conditions. mdpi.comnih.gov The pH-responsive nature of PDA has been explored in various formats, including hydrogels and vesicles, for applications ranging from environmental monitoring to smart packaging. mdpi.com
Bio-Sensor and Immunosensor Design
The functionalization of PDA vesicles with specific antibodies creates powerful immunosensors for the label-free detection of antigens and viruses. The binding of the target analyte to the conjugated antibody induces a mechanical stress on the PDA backbone, triggering the characteristic blue-to-red color change and a fluorescent response.
For instance, a sensor for influenza antigen has been created by hybridizing the M149 antibody to nanovesicles composed of this compound and dimyristoylphosphatidylcholine (B1235183) (DMPC). The biomolecular recognition between the antibody and the influenza antigen is converted into an optical and fluorescent signal, enabling successful detection. To enhance stability and portability, this vesicular system can be coated onto a polyvinylidene difluoride (PVDF) membrane.
Similarly, a polyclonal antibody specific to the VP1 protein of the Foot-and-Mouth Disease Virus (FMDV) has been used to functionalize a PDA system. This immunosensor, constructed on both liposome solutions and PVDF supports, provides a rapid and simple platform for FMDV detection.
A straightforward colorimetric detection system for certain highly hydrophobic flavonoids has been developed by derivatizing this compound (PCDA) with succinoglycan monomers isolated from Sinorhizobium meliloti. nih.govresearchgate.net This creates a novel sensor that can visually identify flavonoids like alpha-naphthoflavone (ANF) and beta-naphthoflavone (BNF). nih.gov
The succinoglycan monomer, a linear octasaccharide, is covalently attached to the PCDA headgroup. nih.gov In the resulting PDA liposomes, the succinoglycan functions as a flexible, unstructured molecular capturer. nih.govnih.gov It recognizes and binds with the hydrophobic flavonoids, and this molecular interaction is transmitted to the PDA backbone, triggering a color change and a turn-on fluorescence response within a minute. nih.govnih.gov For beta-naphthoflavone, the detection limit visible to the naked eye was observed at a concentration of 187.5 μM. nih.gov
Table 2: Performance of Oligosaccharide-Functionalized Flavonoid Sensor
| Analyte | Sensor Composition | Signal Type | Visual Detection Limit |
| Alpha-naphthoflavone (ANF) | PDA liposomes containing Pentacosa-10,12-diynoyl succinoglycan monomers (SGM-PCDA) | Colorimetric & Fluorescent | Not Specified |
| Beta-naphthoflavone (BNF) | PDA liposomes containing Pentacosa-10,12-diynoyl succinoglycan monomers (SGM-PCDA) | Colorimetric & Fluorescent | 187.5 μM |
PDA-based sensors can be tailored for the selective detection of specific amino acids. By modifying the diacetylene monomer, sensors that respond to essential amino acids like L-arginine and L-lysine have been created. In one design, an aminopyrene-modified diacetylene monomer (PCDA-PY) is incorporated into PDA vesicles. With the assistance of magnesium ions (Mg²⁺), these vesicles undergo distinct colorimetric and fluorescent changes upon the addition of either L-arginine or L-lysine.
Another strategy employs a β-cyclodextrin-functionalized PDA vesicle, which allows for the selective visualization of the cationic amino acids arginine and lysine (B10760008) from a mixture of twenty different amino acids.
Furthermore, these platforms can detect microbial peptides. Amine-functionalized PDA vesicles have been shown to produce a colorimetric response to surfactin, a cyclic lipopeptide produced by Gram-positive Bacillus species. Functionalized PDA liposomes have also been developed to act as a fluorescent turn-on sensor for bacterial lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
To create cellular probes that specifically target mitochondria, liposomes based on this compound can be functionalized with a mitochondria-targeting triphenylphosphonium (TPP) cationic group. These modified liposomes, incorporated into a 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) lipid bilayer, demonstrate the ability to be shuttled to the mitochondria of cancer cells. This strategy can be used to deliver encapsulated drugs directly to the mitochondria, triggering oxidative stress, mitochondrial dysfunction, and apoptosis in target cells. A fluorescent dye group can also be included in the conjugate to track the mitochondrial uptake of the probe.
This compound, a member of the diacetylene family of organic compounds, has garnered significant attention for its utility in radiation dosimetry. This is primarily due to its ability to undergo a topochemical polymerization reaction when exposed to ionizing radiation. This polymerization results in the formation of a highly conjugated polymer, polydiacetylene, which is intensely colored, allowing for a visual and spectrophotometric quantification of the absorbed radiation dose.
Radiochromic Film Technology (e.g., GAFchromic EBT)
Radiochromic films are a cornerstone of quality assurance in radiotherapy, enabling the precise measurement of dose distributions. nih.gov These films contain a radiation-sensitive material that changes color upon exposure to ionizing radiation. Polydiacetylenes, including derivatives of diynoic acids, are key active components in many radiochromic films due to their high sensitivity to radiation. google.com
GAFchromic™ EBT3 films, for instance, are designed for radiotherapy applications and contain an active layer that polymerizes and changes color in response to radiation. ashland.comgafchromic.com While the exact composition of commercial films is often proprietary, the fundamental mechanism is based on the solid-state polymerization of diacetylene monomers. google.com Pentacosa-10,12-diynoic acid, a close structural analog of this compound, has been specifically noted for its high sensitivity to ionizing radiation in such applications. google.com Upon irradiation, the monomeric units within the film undergo a 1,4-addition reaction to form a conjugated polymer backbone, leading to a visible color change, typically to a blue or purple hue. researchgate.netunige.ch The degree of coloration is directly proportional to the absorbed dose.
Research into custom radiochromic films has explored the influence of different cations on the dosimetric response of pentacosa-10,12-diynoic acid (PCDA). confex.com These studies demonstrate that the choice of cation can significantly affect the sensitivity and absorption characteristics of the film. For example, the combination of zinc with PCDA (Zn-PCDA) has been shown to exhibit a high dose response and a linear relationship with the absorbed dose up to 25 Gy. confex.com
Table 1: Research Findings on Diynoic Acids in Radiochromic Films
| Diynoic Acid Derivative | Key Finding | Reference |
|---|---|---|
| Pentacosa-10,12-diynoic acid | Provides unusually high sensitivity to ionizing radiation exposure in films. | google.com |
| Pentacosa-10,12-diynoic acid with Zinc (Zn-PCDA) | Showed the highest dose response among various cation combinations and a linear response up to 25 Gy. | confex.com |
| 10,12-pentacosa-diynoic acid (PCDA) in PVB films | Useful dose range of 5–4000 Gy, with the film turning blue upon irradiation. | daneshyari.com |
Micelle Gel Dosimeter Systems for Dosimetry Readout
Gel dosimeters offer the unique advantage of measuring radiation dose distribution in three dimensions, which is crucial for verifying complex treatment plans in radiotherapy. researchgate.netnih.gov These dosimeters are typically composed of a gel matrix, such as gelatin or a synthetic polymer, in which radiation-sensitive molecules are dispersed. nih.govwikipedia.org
This compound and similar diacetylene-bearing fatty acids are well-suited for incorporation into micelle gel dosimeter systems. researchgate.netnih.gov In these systems, the amphiphilic diacetylene molecules self-assemble into micelles within the aqueous gel matrix. nih.gov Upon exposure to ionizing radiation, the diacetylene monomers within the micelles polymerize, leading to the formation of intensely colored polydiacetylene. researchgate.netnih.gov The resulting color change throughout the gel provides a 3D map of the absorbed dose.
The polymerization of the diacetylene monomers is a direct consequence of the energy deposited by the radiation, and the concentration of the resulting polymer is proportional to the absorbed dose. researchgate.net This allows for the readout of the dose distribution using optical scanning techniques, such as optical computed tomography (CT). wikipedia.org
A notable advantage of polydiacetylene-based gel dosimeters is their potential for low diffusion of the polymerized product, which ensures that the spatial distribution of the dose is preserved over time. nih.gov Research has demonstrated that a polydiacetylene-based gel dosimeter exhibited a very low diffusion coefficient, making it a stable system for clinical applications. nih.govbohrium.com Furthermore, these gels can be formulated to be soft-tissue equivalent, which is a critical requirement for accurate dosimetry in a clinical setting. researchgate.netnih.gov
Table 2: Characteristics of Polydiacetylene-Based Gel Dosimeters
| Characteristic | Finding | Reference |
|---|---|---|
| Dose Response | The gel shows a linear response to the irradiated dose. | researchgate.netnih.gov |
| Diffusion Coefficient | Calculated to be very low (6 · 10 − 3 mm 2 Hr), indicating good stability of the dose distribution. | researchgate.netnih.gov |
| Tissue Equivalence | The dosimeter is a soft-tissue equivalent material. | researchgate.netnih.gov |
Future Perspectives and Research Challenges
Rational Design and Predictive Modeling of Diynoic Acid Systems
The future development of tetracosa-10,12-diynoic acid-based materials will heavily rely on the ability to design and predict their behavior at the molecular level. Rational design, guided by computational modeling, offers a pathway to tailor the properties of these systems for specific applications. nih.gov
Key Research Areas:
Computational Modeling: Molecular dynamics simulations are crucial for understanding the self-assembly process of diacetylene monomers and the subsequent polymerization into polydiacetylenes. oatext.comnih.govarxiv.orgmdpi.com These simulations can provide insights into the intermolecular forces that govern the formation of desired supramolecular structures. oatext.com
Predictive Analytics: The use of predictive analytics and machine learning algorithms, such as artificial neural networks, can accelerate the discovery of new diynoic acid systems with optimized properties. numberanalytics.comresearchgate.netfrontiersin.org By analyzing large datasets from high-throughput screening, these models can predict the thermochromic behavior and other responsive properties of novel PDA compositions. numberanalytics.commdpi.com
Quantitative Structure-Property Relationship (QSPR): Developing QSPR models will be instrumental in correlating the molecular structure of diacetylene monomers with the final properties of the resulting polydiacetylene. frontiersin.org This will enable the in silico screening of potential candidates before their synthesis, saving time and resources. frontiersin.org
A significant challenge lies in accurately modeling the complex interplay between molecular structure, processing conditions, and the final performance of the material. Overcoming this will require the development of more sophisticated multiscale models that can bridge the gap from molecular interactions to macroscopic properties.
Advanced Fabrication Techniques for Complex Supramolecular Architectures
The functionality of polydiacetylene materials is intrinsically linked to their supramolecular organization. Therefore, the development of advanced fabrication techniques to control their assembly into complex architectures is a critical area of research.
Fabrication Methods and Their Potential:
| Fabrication Technique | Description | Potential Application |
| Self-Assembly | Spontaneous organization of diacetylene monomers into ordered structures like vesicles, micelles, and nanotubes. nih.govrsc.orgnih.govfrontiersin.org | Creating highly ordered materials for sensing and electronic applications. |
| Langmuir-Blodgett Films | A method to create ultrathin, highly ordered films at an air-water interface, which can then be transferred to a solid substrate. acs.org | Development of high-performance sensors and optical devices. researchgate.net |
| Controlled Evaporative Self-Assembly (CESA) | A technique that utilizes solvent evaporation to guide the assembly of monomers into oriented ribbons. cambridge.org | Fabrication of oriented structures for organic field-effect transistors. cambridge.org |
| Supramolecular Gelation | The formation of a gel network through the self-assembly of diacetylene derivatives, often in mixed solvents. rsc.orgresearchgate.net | Provides a soft matter platform for studying polymer properties and creating responsive materials. researchgate.net |
Future research will likely focus on combining these techniques to create hierarchical and multi-component structures with novel functionalities. For instance, co-assembling diacetylenes with other molecules, such as metal ions or other polymers, can tune the sensitivity and responsiveness of the resulting material. rsc.orgresearchgate.net
Integration into Miniaturized and Wearable Sensing Devices (e.g., Wrist Strap Sensors)
A promising application for polydiacetylene-based sensors is their integration into miniaturized and wearable devices for real-time monitoring of environmental or biological analytes. researchgate.net
Examples of Device Integration:
Wearable Wrist Strap Sensors: Flexible and transparent wrist strap sensors have been developed using polydiacetylene nanocomposites for the colorimetric detection of chemical vapors. rsc.orgscispace.com These devices offer a user-friendly and portable solution for personal exposure monitoring. rsc.org
Point-of-Care Diagnostics: The colorimetric response of polydiacetylenes can be utilized in low-cost, point-of-care diagnostic devices for the detection of various biomarkers. researchgate.net
Smart Packaging: Incorporating diacetylene monomers into packaging materials can create "smart packaging" that indicates physical impact or exposure to radiation through a color change. sc.edu
The main challenges in this area include improving the long-term stability of the sensors, enhancing their selectivity towards specific analytes, and developing robust and low-cost manufacturing processes for their large-scale production.
Exploration of Novel Stimuli-Responsive Behavior and Multi-Stimuli Responses
While the thermochromic and mechanochromic properties of polydiacetylenes are well-known, there is ongoing research to discover and engineer responses to a wider range of stimuli. oup.compusan.ac.kr
Types of Stimuli and Responses:
| Stimulus | Description of Response |
| Temperature | Reversible or irreversible color change from blue to red upon heating. mdpi.com |
| Mechanical Stress | Color transition induced by physical force, such as stretching or compression. oup.com |
| pH | Color change in response to acidic or alkaline environments. researchgate.net |
| Organic Solvents | Solvatochromism, where the color of the PDA changes upon exposure to different organic solvents. rsc.org |
| Ions | Ionochromism, a color change triggered by the presence of specific metal ions. rsc.org |
| Biomolecules | Colorimetric response upon binding to specific biomolecules like proteins or DNA. nih.gov |
The development of materials that can respond to multiple stimuli is a particularly exciting frontier. researchgate.net Such multi-responsive systems could lead to more sophisticated sensors and smart materials with complex, programmed behaviors. A key challenge is to achieve distinct and reversible responses to different stimuli within the same material.
Sustainable Synthesis and Application Pathways for Industrial Relevance
For this compound and its derivatives to achieve widespread industrial application, the development of sustainable synthesis methods and a clear understanding of their commercial viability are essential.
Areas for Improvement:
Green Synthesis: Research into more environmentally friendly synthetic routes for diacetylene monomers is needed to reduce the reliance on harsh chemicals and minimize waste. This includes exploring bio-based starting materials and solvent-free reaction conditions. acs.org
Scalability: Current synthesis methods often produce small quantities of material. Developing scalable and cost-effective production processes is crucial for industrial applications.
Lifecycle Analysis: A thorough assessment of the environmental impact of polydiacetylene-based products, from synthesis to disposal or recycling, will be necessary to ensure their long-term sustainability.
The industrial applications of polydiacetylenes are diverse, ranging from sensors and smart coatings to biomedical devices and data storage. mdpi.comacs.orgtaylorandfrancis.com Realizing this potential will require close collaboration between academic researchers and industrial partners to bridge the gap between fundamental science and commercial products.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for producing Tetracosa-10,12-diynoic acid, and how do yields vary under different conditions?
- Methodology : The compound is synthesized via coupling reactions starting from precursors like 10-undecynoic acid. One route achieves ~52% yield through sequential alkyne elongation and carboxylation . Alternative pathways involve controlled polymerization of acetylene derivatives under inert atmospheres to minimize side reactions. Researchers should optimize reaction temperature (typically 60–80°C) and catalyst selection (e.g., palladium or copper-based systems) to improve efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- Spectroscopy : FT-IR to confirm carboxylic acid (-COOH) and diyne (-C≡C-C≡C-) functional groups.
- Chromatography : HPLC or GC (≥98% purity threshold) with flame ionization detection .
- Mass Spectrometry : High-resolution MS (e.g., HRMS-ESI) to verify molecular weight (C₂₅H₄₂O₂; theoretical 386.55 g/mol) .
Q. What are the key physicochemical properties influencing its experimental applications?
- Critical Properties :
- Amphiphilicity : The long paraffinic chain and polar carboxyl group enable self-assembly into monolayers and Langmuir-Blodgett films .
- Polymerization : UV or γ-irradiation induces topochemical polymerization via 1,4-addition of diyne groups, forming conjugated polydiacetylene networks .
Advanced Research Questions
Q. How do polymerization conditions affect the optical and mechanical properties of polydiacetylene derivatives synthesized from this compound?
- Experimental Design :
- Radiation Dose : Optimize UV wavelength (254–365 nm) and exposure time to balance polymerization efficiency and film integrity .
- Substrate Effects : Use hydrophilic (e.g., silica) vs. hydrophobic (e.g., graphene) surfaces to modulate monolayer packing and chromatic response .
- Data Interpretation : Conflicting reports on colorimetric sensitivity may arise from variations in alkyl chain packing; use AFM or TEM to correlate morphology with optical shifts .
Q. What mechanisms underlie the compound’s role in stabilizing gas bubbles for ultrasound contrast agents?
- Hypothesis Testing : The amphiphilic structure reduces surface tension at gas-liquid interfaces. Test via acoustic monitoring of bubble lifetime in carbohydrate-based formulations .
- Contradiction Analysis : Discrepancies in stabilization efficacy may stem from pH-dependent carboxylate ionization. Conduct zeta potential measurements to assess interfacial charge dynamics .
Q. How can researchers address contradictions in reported bioactivity data for diacetylene-containing compounds?
- Methodological Audit :
- Compare cell culture models (e.g., immortalized vs. primary cells) and assay endpoints (e.g., cytotoxicity vs. membrane interaction).
- Validate purity via NMR to rule out residual catalyst interference .
- Statistical Frameworks : Apply multivariate analysis to isolate structure-activity relationships (SAR) from confounding variables like solvent choice .
Q. What strategies improve the reproducibility of Langmuir-Blodgett film fabrication using this compound?
- Protocol Refinement :
- Control subphase pH (5.5–6.5) to optimize carboxyl group deprotonation and monolayer spreading .
- Use a Wilhelmy plate for precise surface pressure monitoring during compression (20–25 mN/m ideal for transfer) .
Methodological Guidance
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example: "Does γ-irradiation-induced polymerization enhance thermal stability in polydiacetylene composites?" .
- PICO Structure : Define Population (e.g., polymer films), Intervention (e.g., UV vs. γ-irradiation), Comparison (stability metrics), and Outcomes (degradation temperature) .
Q. How should researchers document computational or algorithmic methods when analyzing polymerization kinetics?
- Transparency Standards :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
